2-Methyl-2-thiopseudourea sulfate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

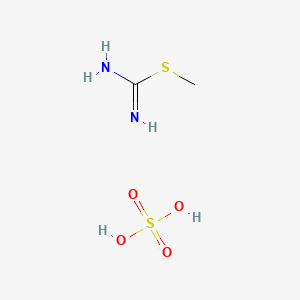

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14527-26-5, 2986-19-8 (Parent) | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50932549 | |

| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7, 2260-00-6, 14527-26-5 | |

| Record name | S-Methylisothiourea hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14527-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-thiopseudourea sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(S-methylthiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylisothiouronium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-thiopseudourea sulfate (S-Methylisothiourea sulfate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-2-thiopseudourea sulfate, more commonly known as S-Methylisothiourea sulfate (SMT). This document consolidates critical information regarding its chemical and physical properties, synthesis, and primary applications, with a particular focus on its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Detailed experimental protocols for its synthesis and use in nitric oxide synthase inhibition assays are provided, alongside visual representations of key pathways and workflows to support researchers and drug development professionals.

Chemical Identity and Properties

S-Methylisothiourea sulfate is a versatile compound utilized in both pharmaceutical and agricultural research.[1] It is recognized for its ability to act as a thiol donor in organic synthesis.[1] The compound exists in different salt forms, with the hemisulfate and sulfate being common. This can lead to variations in molecular formula and weight, as well as different CAS numbers.

Synonyms and Identifiers

-

Common Names: S-Methylisothiourea sulfate, this compound[2]

-

Other Names: S-Methyl-ITU, S-Methylthiuronium sulfate, SMT, Methyl carbamimidothioate sulfate[1][3]

-

CAS Numbers:

-

Molecular Formula: C₄H₁₄N₄O₄S₃ (hemisulfate) or C₂H₈N₂O₄S₂ (sulfate)[2]

-

IUPAC Name: methyl carbamimidothioate;sulfuric acid[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of S-Methylisothiourea sulfate.

| Property | Value | Citations |

| Molecular Weight | 278.38 g/mol (hemisulfate) | [1] |

| 188.23 g/mol (sulfate) | [4] | |

| Appearance | White to off-white crystalline powder/crystals | [1][5] |

| Melting Point | 240-241 °C (decomposes) | [5] |

| Solubility | Soluble in hot water, insoluble in alcohol. | [2] |

| H₂O: 260 g/L (20 °C) | [6] | |

| Storage Temperature | 0-8 °C | [1] |

| Purity | ≥ 98% | [1] |

Applications in Research and Development

S-Methylisothiourea sulfate is a valuable intermediate in organic synthesis and a key molecule in biomedical research due to its biological activity.

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals.[1] For instance, it is used in the production of the anticancer drug 5-fluorouracil and antihypertensive drugs.[2] It is also a reagent in the synthesis of strobilurin-pyrimidine derivatives with anti-proliferative activity.[5]

-

Biochemical Research: Its most significant application is as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes.[3][7] It is reported to be 10 to 30 times more potent than other iNOS inhibitors like L-NMMA in in-vitro models.

-

Agricultural Chemistry: It is used in the formulation of agrochemicals, such as fungicides and insecticides, to improve their stability and solubility.[1][2]

-

Material Science: The compound finds applications in the development of specialty polymers and coatings.[1]

Biological Activity: iNOS Inhibition

S-Methylisothiourea sulfate is a competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. iNOS produces large quantities of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IFN-γ). Overproduction of NO by iNOS is associated with various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases. By selectively inhibiting iNOS, SMT can mitigate the detrimental effects of excessive NO production.

Signaling Pathway of iNOS Induction and Inhibition

The following diagram illustrates the major signaling pathways leading to the expression of iNOS and the point of inhibition by S-Methylisothiourea sulfate (SMT). Inflammatory stimuli activate transcription factors like NF-κB and STAT1, which then bind to the iNOS gene promoter, initiating transcription and subsequent translation of the iNOS enzyme. SMT acts on the translated, active iNOS enzyme, competitively inhibiting its function.

Caption: iNOS induction pathway and inhibition by SMT.

Experimental Protocols

Synthesis of S-Methylisothiourea sulfate

This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.

Materials:

-

Thiourea, finely divided (152 g, 2 moles)

-

Technical methyl sulfate (138 g, 1.1 moles)

-

Water (70 cc)

-

95% Ethyl alcohol

-

2-L round-bottomed flask

-

Reflux condenser with a trap

Procedure:

-

In the 2-L round-bottomed flask, mix 152 g (2 moles) of finely divided thiourea and 70 cc of water.

-

Add 138 g (1.1 moles) of technical methyl sulfate to the mixture.

-

Immediately attach the flask to a long reflux condenser equipped with a trap.

-

Allow the reaction to proceed spontaneously. The reaction is exothermic and will become more rapid, filling the flask with vapor. Use occasional cooling with an ice water bath to control the reaction rate. Avoid excessive cooling, which may halt the reaction.

-

Once the initial vigorous reaction subsides, reflux the mixture for one hour. Crystallization will occur during this time.

-

Allow the mixture to cool to room temperature.

-

Add 200 cc of 95% ethyl alcohol to the cooled mixture.

-

Filter the contents of the flask with suction.

-

Wash the residue with two 100-cc portions of 95% ethyl alcohol and allow it to air dry.

-

An additional crop of crystals can be obtained by concentrating the alcoholic filtrate.

-

The total yield is approximately 220–233 g (79–84% of the theoretical amount).

Safety Note: Methyl sulfate is toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol outlines a general method for determining the inhibitory effect of S-Methylisothiourea sulfate on iNOS activity in a cell-based assay using a macrophage cell line (e.g., RAW 264.7). The activity is measured by quantifying nitrite (a stable breakdown product of NO) using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

S-Methylisothiourea sulfate (SMT)

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Inhibitor Treatment: Prepare a stock solution of SMT in sterile water or PBS. Perform serial dilutions to obtain the desired test concentrations. Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of SMT. Include a "vehicle control" group with no SMT. Incubate for 1 hour.

-

iNOS Induction: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Reaction):

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.

-

Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

-

Determine the percentage of iNOS inhibition for each SMT concentration compared to the LPS-only treated cells (positive control).

-

The IC₅₀ value (the concentration of SMT that inhibits 50% of iNOS activity) can be calculated by plotting the percent inhibition versus the log of the SMT concentration.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro iNOS inhibition assay.

Caption: Workflow for in vitro iNOS inhibition assay.

Conclusion

This compound (S-Methylisothiourea sulfate) is a well-characterized compound with significant utility in synthetic chemistry and as a pharmacological tool. Its primary value for researchers and drug developers lies in its potent and selective inhibition of inducible nitric oxide synthase. The data and protocols presented in this guide offer a solid foundation for utilizing this compound in research settings to investigate the roles of iNOS in health and disease and to explore its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to 2-Methyl-2-thiopseudourea sulfate (CAS: 867-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-thiopseudourea sulfate, also known as S-Methylisothiourea sulfate (SMT), is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activity, with a focus on its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 867-44-7 | [1] |

| Molecular Formula | (C₂H₆N₂S)₂·H₂SO₄ | [2] |

| Molecular Weight | 278.38 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 240-241 °C (decomposes) | [2] |

| Solubility | Soluble in water (260 g/L at 20 °C) | [5] |

| pKa | 9.83 (+1) at 25°C | [1][5] |

| Density | 1.28 g/cm³ | [2] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in D₂O shows a characteristic singlet for the S-methyl protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.4 | s | -SCH₃ |

Note: The spectrum may show other peaks corresponding to the amino protons, which can exchange with the solvent.

Mass Spectrometry

Mass spectrometry data reveals a molecular ion peak corresponding to the S-methylisothiourea cation.

| m/z | Interpretation |

| 91 | [M+H]⁺ of S-methylisothiourea |

Synthesis

This compound can be synthesized by the methylation of thiourea with dimethyl sulfate. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

Thiourea

-

Dimethyl sulfate

-

Water

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask, prepare a slurry of thiourea in a minimal amount of water.

-

Slowly add dimethyl sulfate to the stirred slurry. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux for a period to ensure complete reaction.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from water or ethanol to improve purity.

Synthesis Workflow

Biological Activity and Mechanism of Action

This compound is a potent competitive inhibitor of nitric oxide synthase (NOS) with a preference for the inducible isoform (iNOS).[1] Overproduction of nitric oxide by iNOS is a key pathological feature of many inflammatory conditions.

Mechanism of Action: Anti-inflammatory Pathway

SMT exerts its anti-inflammatory effects by competitively binding to the L-arginine binding site of iNOS, thereby preventing the synthesis of nitric oxide. This reduction in nitric oxide leads to a downstream decrease in the production of pro-inflammatory mediators.[6]

Experimental Protocol: In Vitro iNOS Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against iNOS.

Materials:

-

Purified recombinant iNOS enzyme

-

L-arginine (substrate)

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Calmodulin

-

Calcium chloride (CaCl₂)

-

Griess reagent (for nitrite determination)

-

This compound (test compound)

Procedure:

-

Prepare a reaction buffer containing all necessary cofactors (NADPH, BH₄, calmodulin, CaCl₂).

-

Add the iNOS enzyme to the reaction buffer.

-

Add varying concentrations of this compound to the enzyme mixture and pre-incubate.

-

Initiate the reaction by adding L-arginine.

-

Incubate the reaction at 37 °C for a defined period.

-

Stop the reaction.

-

Measure the production of nitric oxide indirectly by quantifying the accumulation of nitrite, a stable oxidation product, using the Griess reagent.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Applications in Research and Drug Development

The potent and selective iNOS inhibitory activity of this compound makes it a valuable tool for:

-

Studying the role of iNOS in various disease models: Its selectivity allows for the specific investigation of iNOS-mediated pathways.

-

Preclinical drug development: It serves as a lead compound for the development of novel anti-inflammatory therapeutics targeting iNOS.[3]

-

Investigating neurological disorders: Given the role of iNOS in neuroinflammation, this compound is relevant for research into conditions like stroke and neurodegenerative diseases.[3]

Safety and Handling

This compound is harmful if swallowed.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chembk.com [chembk.com]

- 2. This compound | 867-44-7 [chemicalbook.com]

- 3. This compound(867-44-7) 1H NMR spectrum [chemicalbook.com]

- 4. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Methylisothiourea Sulfate | 867-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

solubility of 2-Methyl-2-thiopseudourea sulfate in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-2-thiopseudourea sulfate, a compound of significant interest in pharmaceutical and agrochemical research. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key molecular interactions and synthesis pathways through structured diagrams.

Core Topic: Solubility of this compound

This compound, also known as S-Methylisothiourea sulfate (SMT), is a white crystalline powder.[1][2] Its solubility is a critical parameter for its application in various fields, including its role as a potent non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in aqueous and limited organic solvents. The available data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 260 g/L[3] |

| Water | Not Specified | 0.1 g/mL (clear, colorless solution)[3] |

| Methanol | Not Specified | 4 g/L |

It has been noted that this compound is generally considered to be insoluble in most organic solvents.[4] However, its use in agrochemical formulations to enhance stability and solubility suggests some degree of solubility in specific organic systems, which warrants further experimental investigation.[5]

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of this compound. The following is a detailed experimental protocol based on the widely accepted shake-flask method for determining thermodynamic solubility. This method is suitable for generating reliable data for both aqueous and organic solvents.

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (analytical grade)

-

Solvents of interest (e.g., water, ethanol, DMSO, acetone, chloroform)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent to be used for calibration curve generation.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

Dilution: If necessary, dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility by taking the dilution factor into account. The results are typically expressed in g/L or mg/mL.

Visualizations

Signaling Pathway: Inhibition of Nitric Oxide Synthase

This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[1][6] It competes with the natural substrate, L-arginine, thereby blocking the production of nitric oxide (NO) and L-citrulline.[6]

References

- 1. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 867-44-7 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Effect of S-methylisothiourea, an inducible nitric oxide synthase inhibitor, in joint pain and pathology in surgically induced model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Guanidinylation: A Technical Guide to 2-Methyl-2-thiopseudourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a pivotal transformation in medicinal chemistry and drug development, owing to its unique physicochemical properties that facilitate crucial molecular interactions. Among the various reagents employed for this purpose, 2-Methyl-2-thiopseudourea sulfate, also known as S-methylisothiourea sulfate, stands out as a classical and effective choice for the guanidinylation of primary amines. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Mechanism of Action

The guanidinylation of a primary amine with this compound is a nucleophilic substitution reaction that proceeds through a putative carbodiimide intermediate. The overall transformation involves the displacement of the methylthio group (-SCH3) from the reagent by the primary amine, resulting in the formation of a guanidinium salt and methanethiol as a byproduct.

The reaction is typically carried out in the presence of a base, which serves to deprotonate the primary amine, thereby increasing its nucleophilicity. The proposed mechanism can be outlined in the following steps:

-

Activation of the Thiopseudourea: In the presence of a base, the 2-Methyl-2-thiopseudourea can be activated, although the primary role of the base is to deprotonate the incoming amine nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the 2-Methyl-2-thiopseudourea.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Elimination of Methanethiol: The tetrahedral intermediate collapses with the elimination of methanethiol (CH3SH), a volatile and odorous byproduct. This elimination is a key driving force for the reaction.

-

Formation of the Guanidinium Salt: The resulting product is a protonated guanidine, or guanidinium salt, which is stable under the reaction conditions.

Figure 1. Proposed mechanism of guanidinylation using this compound.

Quantitative Data on Guanidinylation Reactions

The efficiency of guanidinylation with this compound can vary depending on the substrate, reaction conditions, and the presence of protecting groups. The following table summarizes representative quantitative data from various sources.

| Substrate (Primary Amine) | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | S-Methylisothiourea hemisulfate | DIPEA | DMF | Room Temp. | 2 | Not Specified | [1] |

| Cyclohexylamine | S-Methylisothiourea sulfate | Aq. Solution | Reflux | Not Specified | Excellent | [2] | |

| Aniline | S-Methylisothiourea sulfate | None | THF | Reflux | Not Specified | Good | [2] |

| Peptidyl amine | N-Boc-S-methylisothiourea | DIPEA | DMF | Room Temp. | 2 | Not Specified | [1] |

| Methylamine | S-Methylisothiourea sulfate | Aq. Solution | Reflux | Not Specified | Excellent | [2] | |

| Dimethylamine | S-Methylisothiourea sulfate | Aq. Solution | Reflux | Not Specified | Excellent | [2] |

Note: Yields are often reported as "excellent" or "good" in older literature without specific percentages. For peptide modifications, yields are typically determined by HPLC analysis.[1][2]

Experimental Protocols

This section provides a detailed, generalized protocol for the guanidinylation of a primary amine using this compound.

Materials

-

Primary amine

-

This compound (or hemisulfate salt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

-

Analytical equipment (TLC, HPLC-MS)

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).

-

Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous DMF or THF.

-

Base Addition: Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0-1.2 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), until the starting amine is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: The crude product is purified by a suitable method, such as flash column chromatography on silica gel or preparative HPLC, to afford the desired guanidinium salt.

Figure 2. General experimental workflow for guanidinylation.

Potential Side Reactions and Considerations

While the guanidinylation with this compound is generally a clean reaction, some side reactions can occur, particularly under harsh conditions or with certain substrates.

-

Formation of Amidinourea: Prolonged heating of the reaction mixture in the presence of excess amine can lead to the formation of amidinourea byproducts.[2]

-

Steric Hindrance: Highly sterically hindered primary amines may react slowly or not at all.

-

Competing Nucleophiles: The presence of other nucleophilic functional groups in the substrate may lead to undesired side reactions. Careful selection of protecting groups is crucial in such cases.

-

Odor of Methanethiol: The byproduct, methanethiol, is a volatile and highly odorous gas. It is essential to perform the reaction in a well-ventilated fume hood and to quench any residual reagent and byproduct with a suitable oxidizing agent (e.g., bleach) during the work-up.

Conclusion

This compound remains a valuable and accessible reagent for the synthesis of guanidines from primary amines. A thorough understanding of its mechanism of action, careful control of reaction conditions, and appropriate purification strategies are key to achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

S-methylisothiourea Hemisulfate: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methylisothiourea hemisulfate (SMT) is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in various inflammatory conditions, including sepsis, septic shock, and acute lung injury. The selective inhibition of iNOS, while sparing the constitutive isoforms (eNOS and nNOS) responsible for vital physiological functions, presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of SMT, including its mechanism of action, isoform selectivity, quantitative inhibitory data, detailed experimental protocols, and its impact on relevant signaling pathways.

Mechanism of Action

S-methylisothiourea acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase.[1] By competing with the natural substrate, L-arginine, SMT effectively blocks the synthesis of nitric oxide.[1]

Isoform Selectivity

A critical feature of SMT is its preferential inhibition of iNOS over the constitutive isoforms, eNOS and nNOS. This selectivity is crucial for therapeutic applications, as indiscriminate NOS inhibition can lead to adverse effects such as hypertension due to the blockade of eNOS-mediated vasodilation. Studies have shown that SMT is significantly more potent in inhibiting iNOS compared to eNOS and nNOS.[2]

Quantitative Inhibition Data

The inhibitory potency of S-methylisothiourea hemisulfate against the three NOS isoforms has been quantified in numerous studies. The following tables summarize the key inhibition constants (IC50 and Ki values) from various experimental systems.

Table 1: In Vitro Inhibition of iNOS by S-methylisothiourea Hemisulfate

| System | Parameter | Value | Reference |

| LPS-activated J774.2 Macrophages | EC50 | 2 µM | [3] |

| Immunostimulated Vascular Smooth Muscle Cells | EC50 | 2 µM | [3] |

| Purified Human iNOS | Ki | 120 nM | [4] |

| Endotoxin-treated Rat Lung Homogenates | EC50 | 1.1 µM | [5] |

Table 2: Comparative Inhibition of NOS Isoforms by S-methylisothiourea Hemisulfate

| NOS Isoform | Parameter | Value | Reference |

| Human iNOS | Ki | 120 nM | [4] |

| Human eNOS | Ki | 200 nM | [4] |

| Human nNOS | Ki | 160 nM | [4] |

| Bovine Aortic Endothelial Cell Homogenates (eNOS) | - | Equipotent with NG-methyl-L-arginine | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of SMT's inhibitory effects. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Enzyme Activity Assay: Griess Assay for Nitrite Determination

This protocol is adapted for measuring iNOS activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][6]

1. Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

-

Induce iNOS expression by treating the cells with LPS (1 µg/mL) for 24 hours.

2. SMT Treatment:

-

Following LPS stimulation, replace the medium with fresh medium containing various concentrations of S-methylisothiourea hemisulfate.

-

Include a vehicle control (saline) and a positive control (LPS stimulation without inhibitor).

-

Incubate for the desired treatment period (e.g., 8-24 hours).

3. Nitrite Measurement (Griess Reaction):

-

Collect the cell culture supernatant.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Add 50 µL of the supernatant to a 96-well plate.

-

Add 50 µL of the Griess reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

In Vivo Animal Model: Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[1]

1. Anesthesia and Surgical Preparation:

-

Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Shave and disinfect the abdomen.

2. Cecal Ligation and Puncture:

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

3. SMT Administration and Monitoring:

-

Administer S-methylisothiourea hemisulfate (e.g., 1-10 mg/kg, intraperitoneally) at a specified time point relative to the CLP procedure (e.g., 2 hours post-CLP).[7]

-

Administer fluid resuscitation (e.g., pre-warmed saline, subcutaneously) to all animals.

-

Monitor survival, body temperature, and other relevant physiological parameters over a set period (e.g., 24-72 hours).

4. Outcome Measures:

-

At the end of the experiment, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β), organ damage markers, and bacterial load.

Signaling Pathways and Visualization

Inhibition of iNOS by SMT has significant downstream effects on inflammatory signaling pathways. In conditions like sepsis, LPS stimulation of macrophages (e.g., via TLR4) activates signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of iNOS and pro-inflammatory cytokines. The resulting high levels of NO can further modulate these pathways. SMT, by blocking NO production, can attenuate these inflammatory responses.

Figure 1: Simplified signaling pathway of iNOS induction and inhibition by SMT.

Figure 2: Experimental workflow for the in vivo Cecal Ligation and Puncture (CLP) model.

Conclusion

S-methylisothiourea hemisulfate is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of iNOS. Its ability to attenuate the overproduction of nitric oxide in inflammatory conditions without significantly affecting the physiological roles of constitutive NOS isoforms makes it a subject of ongoing investigation. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, immunology, and drug development in their exploration of iNOS inhibition as a therapeutic strategy.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. pnas.org [pnas.org]

- 3. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Regulation of the Chemokine-Receptor Network [mdpi.com]

- 5. Signal-dependent degradation of IkappaBalpha is mediated by an inducible destruction box that can be transferred to NF-kappaB, bcl-3 or p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of S-methylisothiourea, an inducible nitric oxide synthase inhibitor, in joint pain and pathology in surgically induced model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginase Modulates NF-κB Activity via a Nitric Oxide–Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical and Physiological Actions of S-Methylisothiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), has garnered significant attention in biomedical research for its therapeutic potential in a variety of pathophysiological conditions. This technical guide provides a comprehensive overview of the biochemical and physiological actions of SMT, with a focus on its mechanism of action, its effects on various biological systems, and its potential applications in drug development. This document summarizes key quantitative data, outlines experimental approaches for its study, and visualizes its molecular interactions and experimental workflows.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While constitutive isoforms (nNOS and eNOS) are responsible for physiological NO production, the overexpression of iNOS can lead to excessive NO production, contributing to the pathology of inflammatory diseases, septic shock, and neurodegenerative disorders.[1] S-Methylisothiourea has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its potent and relatively selective inhibition of iNOS.[2][3]

Biochemical Actions of S-Methylisothiourea

Mechanism of Action: Potent and Selective iNOS Inhibition

The primary biochemical action of S-Methylisothiourea is the potent and selective inhibition of the iNOS enzyme.[4][5] SMT acts as a competitive inhibitor at the L-arginine binding site of iNOS.[4][6] This means that SMT directly competes with the natural substrate, L-arginine, for access to the enzyme's active site. The inhibitory effect of SMT on iNOS activity can be reversed by increasing the concentration of L-arginine.[2][4][7]

SMT has been shown to be significantly more potent as an iNOS inhibitor compared to other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg) and NG-nitro-L-arginine (L-NO2Arg).[2][6][7] In vitro studies have demonstrated that SMT is at least 10 to 30 times more potent than MeArg in inhibiting iNOS in immunostimulated cultured macrophages and vascular smooth muscle cells.[2][4][7]

Isoform Selectivity

While SMT is a potent inhibitor of iNOS, it also exhibits some activity against other NOS isoforms, though with varying degrees of potency. It is reported to be equipotent with MeArg in inhibiting the endothelial, constitutive isoform of NOS (eNOS) in vitro.[2][4][7] However, some studies highlight its relative selectivity for iNOS, which is a desirable characteristic for therapeutic applications, as non-selective inhibition of eNOS can lead to undesirable side effects such as hypertension.[2][6] The selectivity of isothiourea compounds can be influenced by the nature of the S-substituent, with SMT demonstrating a favorable profile for iNOS inhibition.[6] One study reported Ki values for SMT against purified human iNOS, eNOS, and nNOS as 120 nM, 200 nM, and 160 nM, respectively, indicating potent but relatively non-selective inhibition in this particular assay.[8]

Specificity

SMT has been shown to be highly specific for NOS enzymes. Studies have demonstrated that SMT, even at high concentrations (up to 1 mM), does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, or cytochrome P450.[2][4][7] This high degree of specificity further underscores its value as a research tool for studying the specific roles of iNOS.

Physiological Actions of S-Methylisothiourea

The potent and selective inhibition of iNOS by SMT translates into a range of significant physiological effects, particularly in disease models characterized by iNOS upregulation.

Cardiovascular Effects

In models of septic shock, which is characterized by systemic inflammation and profound hypotension due to excessive NO production by iNOS, SMT has demonstrated beneficial effects. It dose-dependently reverses the hypotension and vascular hyporeactivity to vasoconstrictor agents caused by endotoxins like bacterial lipopolysaccharide (LPS).[2][7][9] Furthermore, therapeutic administration of SMT improves survival rates in rodent models of septic shock.[2][7] In the context of myocardial infarction, SMT has been shown to improve left ventricular performance by inhibiting iNOS activity, which is induced in the myocardium post-infarction and contributes to ventricular dysfunction.[10]

Anti-inflammatory Effects

SMT exhibits significant anti-inflammatory properties. In models of osteoarthritis, SMT has been shown to have chondroprotective and anti-inflammatory effects by reducing the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in cartilage and synovial explants.[11] It also inhibits cartilage degradation by reducing the release of matrix metalloproteinase (MMP)-13, sulfated glycosaminoglycans (GAGs), and hydroxyproline.[11] In a mouse model of smoke inhalation-induced acute lung injury, SMT alleviated pulmonary edema and the inflammatory response by suppressing inflammation and macrophage infiltration.[12]

Other Physiological Effects

SMT has been investigated in other contexts as well. For instance, in a model of iron overload, while SMT did not prevent iron deposition in the kidney, it did attenuate the serum levels of kidney function biomarkers.[13] It has also been shown to reduce the enhanced response to pentylenetetrazole in mice treated with LPS by preventing the elevation of serum NO levels.[4]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of S-Methylisothiourea on nitric oxide synthase isoforms.

| Parameter | Cell/Enzyme Source | Value | Reference(s) |

| EC50 (iNOS) | Immunostimulated cultured macrophages | 6 µM | [2][4][7] |

| EC50 (iNOS) | Vascular smooth muscle cells | 2 µM | [2][4][7] |

| Ki (human iNOS) | Purified human iNOS | 120 nM | [8] |

| Ki (human eNOS) | Purified human eNOS | 200 nM | [8] |

| Ki (human nNOS) | Purified human nNOS | 160 nM | [8] |

Experimental Protocols

While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the general methodologies employed in key experiments cited in the literature to study the effects of S-Methylisothiourea.

In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory potency (e.g., EC50, Ki) of SMT on different NOS isoforms.

General Procedure:

-

Enzyme Source: Utilize purified recombinant NOS isoforms (iNOS, eNOS, nNOS) or cell lysates/homogenates from cells known to express a specific isoform (e.g., LPS-stimulated macrophages for iNOS, bovine aortic endothelial cells for eNOS).

-

Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-arginine (the substrate), and necessary co-factors such as NADPH, tetrahydrobiopterin (BH4), FAD, and FMN.

-

Inhibitor Addition: Add varying concentrations of SMT to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Measurement of NO Production: Quantify the amount of NO produced. This is often done indirectly by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline or by using colorimetric assays that detect nitrite and nitrate, the stable end-products of NO oxidation (e.g., Griess assay).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the SMT concentration to determine the EC50 value. For Ki determination, perform kinetic studies at various substrate and inhibitor concentrations.

In Vivo Model of Septic Shock

Objective: To evaluate the therapeutic efficacy of SMT in a rodent model of endotoxemia.

General Procedure:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Induction of Septic Shock: Administer a bolus intravenous (i.v.) or intraperitoneal (i.p.) injection of bacterial lipopolysaccharide (LPS).

-

SMT Administration: Administer SMT at various doses and time points (prophylactic or therapeutic) via an appropriate route (e.g., i.p. or i.v.).

-

Monitoring of Physiological Parameters: Continuously monitor mean arterial blood pressure (MABP) via a catheter inserted into a carotid or femoral artery. Assess vascular reactivity to vasoconstrictor agents (e.g., norepinephrine).

-

Biochemical Analysis: Collect blood samples to measure plasma levels of nitrates/nitrites, liver enzymes (ALT, AST), bilirubin, and creatinine as markers of organ damage.

-

Survival Studies: Monitor animal survival over a defined period (e.g., 24-48 hours).

-

Data Analysis: Compare the physiological and biochemical parameters and survival rates between the SMT-treated group, the LPS-only group, and a control group.

Visualizations

Signaling Pathway Diagram

References

- 1. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. S-Methylisothiourea sulfate | iNOS Inhibitor | AmBeed.com [ambeed.com]

- 4. selleckchem.com [selleckchem.com]

- 5. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]

- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. (S)-Methylisothiourea sulfate | CAS:867-44-7 | Highly selective iNOS inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chondroprotective and anti-inflammatory effects of S-methylisothiourea, an inducible nitric oxide synthase inhibitor in cartilage and synovial explants model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of 2-Methyl-2-thiopseudourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-2-thiopseudourea sulfate (also known as S-Methylisothiourea sulfate). The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Core Stability Profile and Physicochemical Properties

This compound is a white crystalline powder known for its role as a potent inhibitor of nitric oxide synthases (NOS).[1][2] Understanding its stability profile is critical for its effective use in research and development. The compound is generally stable in its solid form under normal conditions but exhibits notable sensitivity to moisture and is unstable in aqueous solutions.[3][4]

Table 1: Summary of Physicochemical Properties

| Property | Value | References |

| Appearance | White crystalline powder | [5] |

| Molecular Formula | (C₂H₆N₂S)₂·H₂SO₄ | [5] |

| Molecular Weight | 278.36 g/mol | [5] |

| Melting Point | 240-241 °C (decomposes) | [5] |

| Solubility | Soluble in water (0.1 g/mL, clear, colorless) | [5] |

| Hygroscopicity | Hygroscopic | [4][5] |

| Stability in Solution | Unstable; reconstitute just prior to use. | [3][4] |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and stability of this compound. Due to its hygroscopic nature, exposure to ambient moisture should be minimized.

Table 2: Recommended Storage and Handling Guidelines

| Condition | Recommendation | Rationale | References |

| Temperature | Store at room temperature in a cool place. | To prevent thermal degradation. | |

| Atmosphere | Store in a dry, well-ventilated area. | To minimize moisture absorption due to hygroscopicity. | [6] |

| Container | Keep in a tightly closed container. | To protect from atmospheric moisture and contamination. | [6] |

| Light | Store in a dark place. | To prevent potential photodegradation. | |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent oxidative degradation. | [1] |

| Handling | Handle in a controlled humidity environment if possible. For solution preparation, reconstitute immediately before use. | To prevent degradation in the presence of water. | [3][4] |

Stability in Solution

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the available literature, potential degradation pathways can be inferred based on the chemical structure of isothiourea and guanidinium-like compounds.

-

Hydrolysis: The C-S bond in the isothiourea structure can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of urea derivatives and methyl mercaptan.

-

Oxidation: As the compound is incompatible with strong oxidizing agents, oxidative degradation is a potential pathway. The sulfur atom is a likely site for oxidation.[7]

-

Thermal Degradation: The compound decomposes at its melting point, indicating that elevated temperatures can lead to breakdown.[5]

Below is a conceptual workflow for assessing the stability of this compound, which is crucial in the absence of specific degradation data.

References

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. sgs.com [sgs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. la.ruifuchem.com [la.ruifuchem.com]

- 6. Perform Humidity-Dependency Testing for Hygroscopic Formulations – StabilityStudies.in [stabilitystudies.in]

- 7. researchgate.net [researchgate.net]

hygroscopic nature of 2-Methyl-2-thiopseudourea sulfate.

An In-Depth Technical Guide on the Hygroscopic Nature of 2-Methyl-2-thiopseudourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hygroscopicity

Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[3] This phenomenon can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For pharmaceutical compounds like this compound, understanding hygroscopicity is paramount as moisture uptake can significantly impact chemical stability, physical properties, and ultimately, the efficacy and shelf-life of a drug product.[4][5]

Properties of this compound

While specific quantitative data on the hygroscopicity of this compound is limited, its general properties are well-documented. It is consistently described as a white crystalline powder that is sensitive to moisture and is explicitly labeled as "hygroscopic".[3][4][6][7]

Table 1: General Properties of this compound

| Property | Value | Source |

| Appearance | White crystalline powder | [4][7] |

| Hygroscopicity | Hygroscopic | [3][4][6][7] |

| Solubility in Water | 260 g/L (at 20 °C) | [4][7] |

| Melting Point | 240-241 °C (decomposes) | [4][7] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [5][8] |

The high solubility of this compound in water suggests a strong affinity for water molecules, which is consistent with its observed hygroscopic nature.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of a compound like this compound, standardized experimental methodologies are employed. The following are two of the most common and relevant techniques for pharmaceutical solids.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[9][10][11] This method provides valuable information on the extent and rate of water uptake and loss, helping to characterize the hygroscopic behavior of a material.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed onto the DVS instrument's microbalance.[3]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 40°C) until a stable weight is achieved.[4] This establishes a dry reference mass.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.[9]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure water loss.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a sorption-desorption isotherm. This isotherm reveals key information about the material's hygroscopicity, including the deliquescence point (the RH at which the solid dissolves in the absorbed water) and any hysteresis between the sorption and desorption curves.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[12] It is based on a stoichiometric reaction between iodine and water. This technique can be used to measure the water content of a hygroscopic solid after it has been exposed to a specific relative humidity for a defined period.

Methodology:

-

Sample Exposure: A known mass of the this compound sample is placed in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific RH) at a constant temperature for a set duration (e.g., 24 hours) to allow for moisture equilibration.[4][5]

-

Titration: The sample is then quickly transferred to the Karl Fischer titration vessel containing a solvent (e.g., methanol).

-

Water Determination: The Karl Fischer reagent, which contains iodine, is added to the vessel. The iodine reacts with the water from the sample. The endpoint of the titration is reached when all the water has been consumed, which is detected potentiometrically.

-

Calculation: The amount of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, typically expressed as a percentage of the sample's mass.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the hygroscopic nature of a pharmaceutical solid like this compound.

References

- 1. chembk.com [chembk.com]

- 2. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.cn]

- 7. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ardena.com [ardena.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methyl-2-thiopseudourea Sulfate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-thiopseudourea sulfate, a significant compound in biomedical research. This document details its chemical synonyms, physical and chemical properties, and primary applications, with a focus on its role as a potent inhibitor of inducible nitric oxide synthase (iNOS). Detailed experimental protocols and a diagram of its mechanism of action within the nitric oxide signaling pathway are also provided to support researchers in their experimental design.

Chemical Identity and Synonyms

This compound is known by a variety of synonyms in scientific literature and commercial listings. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

Methylcarbamimidothioate sulfate (2:1)[1]

-

Bis(2-methylisothiouronium) sulphate[1]

-

Carbamimidothioic acid, methyl ester, sulfate (2:1)[1]

-

Pseudourea, 2-methyl-2-thio-, sulfate (2:1)[1]

-

S-Methylthiouronium sulfate (2:1)[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 867-44-7 | --INVALID-LINK-- |

| Molecular Formula | C4H14N4O4S3 | R&D Systems |

| Molecular Weight | 278.36 g/mol | R&D Systems |

| Appearance | White to off-white crystalline solid | Alfa Aesar |

| Melting Point | 240-241 °C (decomposes) | ChemicalBook[4] |

| Solubility | Soluble in water | R&D Systems |

| Storage | Store at room temperature | R&D Systems |

Mechanism of Action and Biological Activity

This compound, commonly referred to as S-Methylisothiourea sulfate (SMT), is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][5][6][7] Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.

The primary mechanism of action of SMT is the competitive inhibition of iNOS at the L-arginine binding site.[1][8] By competing with the natural substrate, L-arginine, SMT effectively blocks the synthesis of NO. This inhibitory effect is reversible and can be overcome by an excess of L-arginine.[1][2]

SMT has been shown to be significantly more potent as an iNOS inhibitor than other well-known inhibitors like NG-methyl-L-arginine (NMMA).[1] Its selectivity for iNOS over other isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for studying the specific roles of iNOS in various disease models.[5]

The biological activities and applications of SMT are diverse and primarily stem from its ability to modulate NO production. It has been utilized in research related to:

-

Inflammation and Sepsis: iNOS is a key enzyme in the inflammatory cascade, and its overproduction of NO contributes to the pathophysiology of septic shock. SMT has been shown to be protective in animal models of septic shock.[9]

-

Neurological Disorders: As a precursor in the synthesis of various pharmaceuticals, it has applications in the development of drugs targeting neurological disorders.[3]

-

Acute Lung Injury: SMT has been found to alleviate smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration.[10]

-

Enzyme Inhibition Studies: It is widely used in biochemical research to study metabolic pathways and develop other enzyme inhibitors.[3]

Quantitative Data on iNOS Inhibition

| Parameter | Cell Type/Enzyme Source | Value | Reference |

| EC50 | Immunostimulated cultured macrophages | 6 µM | Selleck Chemicals[1] |

| EC50 | Vascular smooth muscle cells | 2 µM | Selleck Chemicals[1] |

| Ki | Purified human iNOS | 120 nM | Cayman Chemical[11] |

| Ki | Purified human eNOS | 200 nM | Cayman Chemical[11] |

| Ki | Purified human nNOS | 160 nM | Cayman Chemical[11] |

Experimental Protocols

General Protocol for S-Methyl Thioester Synthesis

This protocol describes a general method for the synthesis of S-methyl thioesters using this compound.

Materials:

-

Carboxylic acid derivative

-

1,1'-Carbonyldiimidazole (CDI)

-

2-Methyl-2-thiopseudourea hemisulfate salt

-

Acetonitrile

-

2 M aqueous NaOH solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous Na2SO4

-

H-tube or similar two-chamber reaction vessel

-

Magnetic stirrer

Procedure:

-

Chamber 1 Setup: In a clean, dry H-tube under a nitrogen atmosphere, dissolve the carboxylic acid derivative (1.0 mmol) and CDI (1.2 mmol) in acetonitrile (1.0 mL).

-

Activation: Stir the mixture in Chamber 1 at room temperature (30 °C) for 1 hour to allow for the activation of the carboxylic acid.

-

Chamber 2 Setup: In Chamber 2 of the H-tube, add 2-Methyl-2-thiopseudourea hemisulfate salt (1.2 mmol).

-

Reaction Initiation: After the 1-hour activation period, add 2 M aqueous NaOH solution (1.0 mL) to Chamber 2.

-

Reaction: Stir the entire reaction mixture at 30 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Quenching and Extraction: Quench the reaction with a saturated solution of NaHCO3 and extract the product with CH2Cl2 (3 x 10 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and evaporate the solvent on a rotary evaporator to yield the desired S-methyl thioester.

Adapted from: Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis.[12]

Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general procedure for screening for NOS inhibitors using a colorimetric assay based on the Griess reaction.

Materials:

-

Nitric Oxide Synthase Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK323 or similar)[13]

-

Purified inducible Nitric Oxide Synthase (iNOS)

-

This compound (as the test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the NOS inhibitor screening kit. This will typically include assay buffer, substrate (L-arginine), and Griess reagents.

-

Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer). Create a dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, set up the following wells:

-

Blank (No Substrate): NOS solution and solvent control.

-

Control (Without Inhibitor): NOS solution, substrate, and solvent control.

-

Test Wells: NOS solution, substrate, and varying concentrations of this compound.

-

-

Reaction Initiation: Add the NOS enzyme to all wells except for a no-enzyme control. Add the substrate to all wells except the blank.

-

Incubation: Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time to allow for NO production.

-

NO Detection: Stop the enzymatic reaction and add the Griess reagents to all wells. The Griess reaction will convert the NO metabolite, nitrite, into a colored azo compound.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 540 nm) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value.

This is a generalized protocol. Refer to the specific instructions of the commercial kit being used for precise volumes and incubation times.[13][14]

Signaling Pathway and Experimental Workflow Visualization

Nitric Oxide Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the nitric oxide signaling pathway by this compound (SMT).

Caption: Inhibition of iNOS by this compound (SMT).

Experimental Workflow for iNOS Inhibition Assay